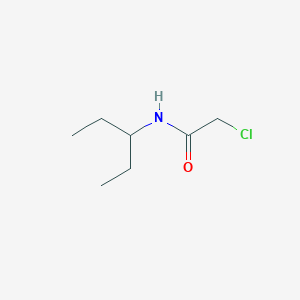

2-chloro-N-(pentan-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pentan-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-6(4-2)9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAHLQRUOYNTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Pentan 3 Yl Acetamide and Analogues

Direct Amidation and Chloroacylation Strategies

The most common and straightforward method for the synthesis of 2-chloro-N-(pentan-3-yl)acetamide involves the direct reaction of pentan-3-amine with chloroacetyl chloride or a related chloroacylating agent. This approach is widely used for the preparation of N-substituted chloroacetamides. ijpsr.inforesearchgate.netresearchgate.net

Reaction of Chloroacetyl Chloride with Pentan-3-amine

The reaction between pentan-3-amine and chloroacetyl chloride is a nucleophilic acyl substitution. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming the desired amide and hydrogen chloride as a byproduct. ncert.nic.in

A general representation of this reaction is as follows:

Due to the formation of hydrochloric acid, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion. ncert.nic.in Common bases used for this purpose include tertiary amines like triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.netsphinxsai.com The choice of base can influence the reaction rate and yield. researchgate.netsphinxsai.com

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

The yield and selectivity of the chloroacetylation of pentan-3-amine are influenced by several factors, including the choice of solvent, base, temperature, and the presence of any catalysts.

Solvents: A variety of solvents can be employed for this reaction, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene. researchgate.netresearchgate.net For instance, a study on the amidation of chloroacetyl chloride with various aryl amines found that THF in the presence of DBU provided excellent yields at room temperature. researchgate.netsphinxsai.comresearchgate.net

Bases: The selection of a base is crucial for scavenging the HCl produced during the reaction. Triethylamine is a commonly used base. researchgate.net However, stronger, non-nucleophilic bases like DBU have been shown to significantly increase the rate of reaction and product yield in the synthesis of N-aryl amides. researchgate.netsphinxsai.comresearchgate.net The steric hindrance of the base can also play a role, with bulkier bases potentially influencing the selectivity of the reaction if other reactive sites are present on the amine. researchgate.net

Temperature: The reaction is often carried out at room temperature. ijpsr.infosphinxsai.com However, in some cases, cooling the reaction mixture, for instance to 0°C, may be employed to control the reaction rate and minimize side reactions. researchgate.net

Catalysis: While the reaction between a reactive amine and chloroacetyl chloride often proceeds without a catalyst, certain catalysts can be employed to enhance the reaction rate or to enable the use of less reactive starting materials. For example, iodine has been reported to promote the N-acylation of primary and secondary amines with acetyl chloride under solvent-free conditions at room temperature.

The steric hindrance of the pentan-3-yl group can affect the rate of acylation. researchgate.netosti.govrsc.org While secondary amines are generally reactive, bulky substituents on the nitrogen atom can slow down the reaction compared to less hindered amines.

Table 1: Influence of Reaction Conditions on the Synthesis of N-Substituted Chloroacetamides

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | DBU | THF | Room Temp | 86 | researchgate.net |

| 2-Aminobenzothiazole | Chloroacetyl chloride | DBU | THF | Room Temp | 92 | researchgate.net |

| Various Aromatic Amines | Chloroacetyl chloride | DBU | THF | Room Temp | 75-95 | researchgate.netsphinxsai.comresearchgate.net |

| Substituted Anilines | Chloroacetyl chloride | Triethylamine | Dichloromethane | Not specified | Good | researchgate.net |

| Various Aliphatic and Aromatic Amines | Chloroacetyl chloride | Aqueous | Room Temp | Not specified | Not specified | ijpsr.info |

Alternative Synthetic Routes to N-Substituted Chloroacetamides

While direct acylation is the most common method, alternative synthetic routes to N-substituted chloroacetamides exist, offering potential advantages in terms of substrate scope or reaction conditions.

Addition Reactions to Isocyanates

An alternative approach involves the reaction of an organometallic reagent with an isocyanate. For example, a Grignard reagent or an organolithium reagent can add to the carbonyl group of an isocyanate to form an amide after workup. While not a direct route to this compound, this strategy is a general method for the synthesis of N,N-disubstituted amides.

More relevant to the synthesis of the target compound is the reaction of a suitable isocyanate with a source of chloroacetate. For instance, N-substituted trichloroacetamides, which can be considered as "blocked isocyanates," can react with amines and alcohols to yield N-substituted ureas and carbamates, respectively, through the in situ formation of isocyanates. nih.gov The synthesis of isocyanates themselves can be achieved through various methods, including the reaction of amines with phosgene (B1210022) or its equivalents, or via the Curtius, Hofmann, or Lossen rearrangements. nih.govrsc.org

Palladium-Catalyzed Amidation Approaches

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. nih.govorganic-chemistry.orgnih.govresearchgate.net While many of these methods focus on the arylation of amines, developments in this area could potentially be adapted for the synthesis of N-alkyl amides.

For instance, palladium-catalyzed amidation of aryl halides with amides has been reported. nih.govorganic-chemistry.org A hypothetical application to the synthesis of this compound could involve the coupling of a pentan-3-yl-containing nucleophile with a chloroacetamide-derived electrophile, or vice versa, in the presence of a suitable palladium catalyst and ligand. The development of new ligands has enabled the palladium-catalyzed amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia (B1221849) and hydroxide (B78521) bases, showcasing the expanding scope of these reactions. nih.gov

Purification and Isolation Techniques for Amide Products

The purification of this compound and its analogues is a critical step to obtain a product of high purity. The most common techniques employed are recrystallization and column chromatography.

Recrystallization: This is a widely used method for purifying solid organic compounds. ucalgary.cayoutube.com The choice of solvent is crucial; an ideal solvent should dissolve the amide at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures. ucalgary.ca Common solvents for the recrystallization of amides include ethanol (B145695), acetone, and acetonitrile (B52724). rochester.edu Solvent mixtures, such as hexane (B92381)/ethyl acetate (B1210297) or methanol/water, can also be effective. reddit.com The process generally involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration. ucalgary.ca

Column Chromatography: This technique is used to separate the desired amide from impurities based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. youtube.comyoutube.comresearchgate.netyoutube.com A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. The polarity of the eluent is a key parameter; a gradual increase in polarity can be used to separate compounds with different polarities. For N-alkylamides, solvent systems such as hexane/ethyl acetate are commonly employed. reddit.com The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 2: Common Purification Techniques for Amides

| Purification Technique | Description | Common Solvents/Stationary Phase | Reference |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Acetone, Acetonitrile, Hexane/Ethyl Acetate, Methanol/Water | ucalgary.cayoutube.comrochester.edureddit.com |

| Column Chromatography | Separation of compounds based on differential adsorption to a stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate | reddit.comyoutube.comyoutube.comresearchgate.netyoutube.com |

Recrystallization and Chromatographic Methods

Purification of the crude this compound product is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization and chromatographic techniques are the most common methods employed for this purpose.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool, which leads to the formation of crystals of the purified compound. The choice of solvent is crucial for effective purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For N-substituted chloroacetamides, ethanol is a commonly reported solvent for recrystallization. ijpsr.info For instance, crude products of various N-alkyl/aryl acetamides have been successfully purified by recrystallization from 95% ethanol. ijpsr.info In a typical procedure, the crude solid is dissolved in a minimum amount of hot ethanol, and the resulting solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold ethanol to remove any residual soluble impurities, and dried. ijpsr.info

In some cases, a mixture of solvents may be necessary to achieve optimal purification. For acetamide (B32628), a mixture of benzene (B151609) and ethyl acetate has been used for recrystallization. orgsyn.org The selection of an appropriate solvent or solvent system for this compound would be guided by its solubility properties. Given its structure, a moderately polar solvent or a mixture of a non-polar and a polar solvent would likely be suitable.

Chromatographic Methods

Chromatography is another powerful technique for the purification of organic compounds. It relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. chemicalbook.com For N-substituted chloroacetamides, TLC is often used to follow the course of the synthesis. ijpsr.info A common stationary phase for TLC is silica gel, which is polar. chemicalbook.com The mobile phase, a solvent or a mixture of solvents, is chosen to achieve good separation of the components. For compounds of moderate polarity like N-alkylacetamides, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is frequently used. chemicalbook.com The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) value, typically between 0.2 and 0.8. chemicalbook.com Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using staining reagents such as potassium permanganate (B83412) or iodine vapor.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Normal-Phase TLC | Silica Gel | Hexane/Ethyl Acetate | Monitoring reaction progress, assessing purity |

| Reversed-Phase TLC | C18-modified Silica Gel | Water/Methanol or Water/Acetonitrile | Separation of polar compounds |

Column Chromatography: For larger scale purification, column chromatography is employed. The principle is similar to TLC, but it is a preparative technique. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is passed through the column to elute the components at different rates. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. For the purification of an α-chloro-N-substituted acetamide, elution with chloroform (B151607) from a silica gel column has been reported. prepchem.com

Evaluation of Product Purity

The purity of the synthesized this compound must be rigorously evaluated to ensure it is free from significant contaminants. Several analytical techniques are employed for this purpose.

Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. Impurities generally lower and broaden the melting range. The melting point of synthesized N-substituted chloroacetamides is often determined using an open-ended capillary tube method. ijpsr.info

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. nih.gov The ¹H NMR spectrum provides information about the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.gov For N-(substituted phenyl)-2-chloroacetamides, ¹H and ¹³C NMR spectra have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard. nih.gov The absence of signals corresponding to impurities confirms the purity of the sample.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), N-H bend (amide II band), and C-Cl stretch would be expected. The IR spectrum of various N-substituted chloroacetamides has been used for their characterization. ijpsr.info

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. ijpsr.infonih.gov The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M]⁺ and [M+2]⁺ pattern in the mass spectrum of this compound.

Chromatographic Purity Analysis:

Gas Chromatography (GC): GC is a technique used to separate and analyze volatile compounds. A GC analysis of the purified product can reveal the presence of any volatile impurities. The purity is often expressed as the percentage of the peak area of the main component relative to the total area of all peaks. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of separated components. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile chromatographic technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC with a suitable mobile phase, such as acetonitrile and water, can be used to assess the purity of N-substituted acetamides. researchgate.net

| Analytical Technique | Information Obtained | Purity Indication |

| Melting Point | Melting range of the solid | A sharp melting point close to the literature value indicates high purity. |

| ¹H and ¹³C NMR | Detailed structural information | Absence of impurity signals. |

| IR Spectroscopy | Presence of functional groups | Confirms the expected chemical bonds are present. |

| GC-MS | Molecular weight and fragmentation pattern | A single major peak with the correct mass spectrum. |

| HPLC | Quantitative purity assessment | A single major peak in the chromatogram. |

Chemical Reactivity and Transformation Pathways of 2 Chloro N Pentan 3 Yl Acetamide

Nucleophilic Substitution at the Alpha-Chlorine Position

The primary reaction pathway for α-chloroacetamides is the nucleophilic substitution of the chlorine atom. researchgate.net This SN2 reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state. The bulky pentan-3-yl group on the nitrogen atom may exert some steric influence on the reaction rate but does not prevent the fundamental reactivity.

Oxygen-based nucleophiles, such as alcohols, phenols, and carboxylates, readily react with N-substituted 2-chloroacetamides, typically in the presence of a base to deprotonate the nucleophile. For instance, the reaction with phenols or substituted pyridin-3-ols leads to the formation of aryloxy- or pyridinyloxy-acetamides. researchgate.net These reactions are a common method for synthesizing ether linkages adjacent to an acetamide (B32628) moiety.

Table 1: Representative Reactions with O-Nucleophiles

| Nucleophile | Reagent Class | Expected Product Type |

|---|---|---|

| Phenoxide | Phenol / Base | N-(pentan-3-yl)-2-phenoxyacetamide |

| Alkoxide | Alcohol / Base | 2-alkoxy-N-(pentan-3-yl)acetamide |

Nitrogen nucleophiles, including primary and secondary amines, hydrazines, and heterocyclic amines, are effective for displacing the α-chlorine. These reactions are fundamental for building more complex molecules and are often used to synthesize compounds with potential biological activity. ijpsr.info The reaction of N-substituted chloroacetamides with various amines is a standard procedure in synthetic chemistry. researchgate.net The N-alkylating reactivity of chloroacetamides can be characterized using reagents like 4-(4-nitrobenzyl)pyridine. nih.gov

Table 2: Representative Reactions with N-Nucleophiles

| Nucleophile | Reagent Class | Expected Product Type |

|---|---|---|

| Ammonia (B1221849) | Amine | 2-amino-N-(pentan-3-yl)acetamide |

| Primary/Secondary Amine | Amine | 2-(alkyl/dialkyl)amino-N-(pentan-3-yl)acetamide |

| Hydrazine | Hydrazine | 2-hydrazinyl-N-(pentan-3-yl)acetamide |

Due to the high nucleophilicity of sulfur, thiols and related compounds are particularly reactive towards α-chloroacetamides. msu.edulibretexts.org Thiolate anions, generated by treating a thiol with a base, readily displace the chloride to form thioether derivatives. This reaction is highly efficient and has been demonstrated with amino acids like cysteine and peptides such as glutathione, where the chloroacetamide moiety serves as a reactive handle for bioconjugation. acs.org The reaction with potassium thiocyanate (B1210189) can be used to produce the corresponding thiocyanate derivative. researchgate.net

While less common, reactions with selenium nucleophiles follow a similar pattern. Sodium hydrogen selenide (B1212193), for example, can be used to prepare diorganyl selenide compounds from N-aryl-2-chloroacetamides.

Table 3: Representative Reactions with S/Se-Nucleophiles

| Nucleophile | Reagent Class | Expected Product Type |

|---|---|---|

| Thiolate | Thiol / Base | 2-(alkylthio)-N-(pentan-3-yl)acetamide |

| Hydrogen Sulfide | Inorganic Sulfide | 2-mercapto-N-(pentan-3-yl)acetamide |

| Thiocyanate | Inorganic Salt | 2-thiocyanato-N-(pentan-3-yl)acetamide |

Intramolecular Cyclization Reactions Involving the Amide Nitrogen

A significant feature of α-chloroacetamide chemistry is the potential for the initial nucleophilic substitution product to undergo a subsequent intramolecular cyclization. This two-step, one-pot process is a powerful strategy for constructing a variety of heterocyclic systems. researchgate.net

When a nucleophile containing a second reactive site is used, the intermediate formed from the initial substitution can cyclize. For example, reaction with a thioamide can lead to the formation of a thiazole (B1198619) ring. Similarly, reactions with amidines or guanidines can yield imidazole (B134444) or dihydro-pyrimidinone rings, respectively. The amide nitrogen of the original chloroacetamide can also participate in cyclization, although this is more common in substrates with specific activating groups. In the broader class of N-substituted 2-chloroacetamides, intramolecular cyclization is a key step in the synthesis of heterocycles like pyrroles and thiazolidine-4-ones. researchgate.net

Modern synthetic methods have enabled the development of stereoselective cyclizations using α-chloroacetamide substrates. While specific examples for 2-chloro-N-(pentan-3-yl)acetamide are not documented, related compounds undergo highly stereocontrolled transformations.

For instance, photoinduced radical cyclization of α-chloroacetamides can be achieved with high enantioselectivity using flavin-dependent "ene"-reductases (EREDs) as catalysts. nih.gov In this process, a photo-excited flavin cofactor initiates a radical reaction, leading to the formation of a γ-lactam with a defined stereocenter. nih.gov This highlights the potential for biocatalytic methods to achieve asymmetric transformations. Other strategies include N-heterocyclic carbene (NHC) catalyzed enantioselective [4+2] annulations of related α-chloroaldehydes to form dihydropyridinones. nih.gov Diastereoselective approaches have also been developed for radical cyclization cascades to construct axially chiral biaryls. nih.gov These advanced methodologies illustrate the potential for controlling the stereochemical outcome of cyclization reactions involving the α-haloamide motif.

Reductive Dehalogenation of the Chloromethyl Group

The reductive dehalogenation of the chloromethyl group in this compound represents a significant transformation pathway, leading to the formation of N-(pentan-3-yl)acetamide. This reaction involves the cleavage of the carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond. This process can be achieved through various chemical and biological methods, reflecting the reactivity of the α-chloro amide functional group.

Reductive dehalogenation is a critical process in the environmental degradation of halogenated organic compounds and a valuable synthetic tool. epa.govnih.gov The presence of the electron-withdrawing acetyl group attached to the nitrogen atom influences the reactivity of the C-Cl bond in the chloromethyl group.

The transformation can proceed through different mechanisms, including hydrogenolysis, where the C-Cl bond is cleaved and replaced by a hydrogen atom. This can be facilitated by various reducing agents and catalytic systems. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous α-chloroamides and related halogenated compounds.

Research into the biodehalogenation of similar molecules, such as chloroacetamide, has shown that microorganisms can facilitate the hydrolysis of the C-Cl bond, which is a form of dehalogenation. acs.org For instance, the bacterium Methylosinus trichosporium OB-3b has been observed to hydrolyze the C-Cl bond in chloroacetamide to produce hydroxyacetamide. acs.org While this is a hydrolytic rather than a strictly reductive pathway, it underscores the susceptibility of the C-Cl bond in α-chloro amides to cleavage.

Furthermore, microbial communities have been shown to carry out reductive dehalogenation of various chlorinated pollutants. nih.gov Organohalide-respiring bacteria, for example, utilize reductive dehalogenases to remove halogen substituents from organic molecules. nih.gov These biological systems offer environmentally benign routes for the transformation of such compounds.

From a chemical synthesis perspective, the reduction of α-halo carbonyl compounds is a well-established transformation. Various reagents and catalytic systems are known to effect the reduction of the carbon-halogen bond. Catalytic hydrogenation is a common method for the reduction of various functional groups, and under the right conditions, it can be selective for the dehalogenation of the chloromethyl group. wikipedia.org

The table below summarizes potential conditions for the reductive dehalogenation of the chloromethyl group, based on established methods for similar compounds.

| Reagent/Catalyst | Solvent | Temperature | Product | Citation |

| H₂, Pd/C | Ethanol (B145695) | Room Temperature | N-(pentan-3-yl)acetamide | wikipedia.org |

| NaBH₄, NiCl₂ | Methanol | 0 °C to Room Temperature | N-(pentan-3-yl)acetamide | |

| Zn, HCl | Acetic Acid | Room Temperature | N-(pentan-3-yl)acetamide | |

| Microbial Consortia | Aqueous | Ambient | N-(pentan-3-yl)acetamide | nih.gov |

It is important to note that the reduction of the amide functionality itself is a competing reaction. researchgate.netacs.org Strong reducing agents like lithium aluminum hydride would likely reduce both the chloromethyl group and the amide carbonyl, leading to the corresponding amine. wikipedia.org Therefore, selective reductive dehalogenation requires carefully chosen reagents and reaction conditions that favor the cleavage of the C-Cl bond over the reduction of the amide.

Structural Analysis and Conformational Studies of 2 Chloro N Pentan 3 Yl Acetamide

X-ray Crystallographic Characterization of Related Amides

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netuni.lu Although a crystal structure for 2-chloro-N-(pentan-3-yl)acetamide is not publicly documented, the analysis of similar N-alkyl and N-aryl chloroacetamides allows for a detailed prediction of its solid-state characteristics.

Solid-State Molecular Conformation and Bond Geometry

In the solid state, the amide functional group (-CONH-) is generally planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, restricting rotation. For this compound, the pentan-3-yl group and the chloroacetyl group will be arranged around this planar amide linkage.

The conformation of the chloroacetyl group is of particular interest. Studies on related compounds, such as 2-chloro-N-(3-fluorophenyl)acetamide, have shown that the chlorine atom can adopt different orientations relative to the carbonyl oxygen. nih.govresearchgate.net In many chloroacetamides, a syn conformation, where the O=C-C-Cl dihedral angle is small, is observed. nih.govresearchgate.net This arrangement can be influenced by intramolecular interactions and crystal packing forces.

The bond lengths and angles within the this compound molecule are expected to conform to standard values for amides. The table below presents typical bond lengths and angles derived from crystallographic data of related amide structures.

| Bond/Angle | Typical Value |

| C=O Bond Length | 1.23 - 1.25 Å |

| C-N Bond Length | 1.32 - 1.34 Å |

| N-C(alkyl) Bond Length | 1.45 - 1.48 Å |

| C-Cl Bond Length | 1.75 - 1.79 Å |

| O=C-N Angle | 121° - 123° |

| C-N-C(alkyl) Angle | 120° - 122° |

| O=C-C(Cl) Angle | 118° - 120° |

Note: These values are generalized from various N-substituted amides and may vary slightly for the specific title compound.

Analysis of Intermolecular Hydrogen Bonding Networks

A defining feature of the crystal structures of secondary amides is the formation of intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In the case of this compound, it is highly probable that molecules will be linked into chains or more complex networks via N-H···O=C hydrogen bonds.

These hydrogen bonds are a dominant force in the crystal packing of amides, significantly influencing their physical properties such as melting point and solubility. The geometry of these bonds is well-characterized, with typical N···O distances ranging from 2.8 to 3.0 Å and N-H···O angles being close to linear (160-180°). nih.gov The presence of the bulky pentan-3-yl group might introduce steric hindrance that could affect the specific hydrogen-bonding motif.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nist.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm, which highlights regions of close intermolecular contact.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal several key interactions:

O···H and H···O Contacts: These represent the strong N-H···O hydrogen bonds, appearing as distinct red regions on the dnorm surface.

Cl···H and H···Cl Contacts: Interactions involving the chlorine atom would also be present, contributing to the stability of the crystal lattice.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for determining the structure of molecules, especially in the absence of single-crystal X-ray data. Infrared and nuclear magnetic resonance spectroscopy would be the primary methods for characterizing this compound.

Infrared Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. For this compound, several key absorption bands would be expected, particularly those associated with the amide group, often referred to as amide bands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3100 | Amide A band, typically broad in the solid state due to hydrogen bonding. |

| C-H Stretch (Alkyl) | 2960 - 2850 | Stretching vibrations of the C-H bonds in the pentyl group. |

| C=O Stretch (Amide I) | 1680 - 1630 | A strong, sharp absorption, very characteristic of the carbonyl group. |

| N-H Bend (Amide II) | 1570 - 1515 | A combination of N-H bending and C-N stretching. |

| C-N Stretch (Amide III) | 1300 - 1200 | A more complex vibration involving C-N stretching and N-H bending. |

| C-Cl Stretch | 850 - 550 | Stretching vibration of the carbon-chlorine bond. |

Note: These are typical ranges and the exact positions of the bands for this compound may vary based on its specific conformation and intermolecular interactions.

The position of the Amide I and Amide II bands are particularly sensitive to the strength of hydrogen bonding, with stronger bonds generally causing a shift to lower wavenumbers.

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment.

N-H Proton: A broad singlet or doublet, typically in the range of δ 5.5-8.5 ppm. Its chemical shift and multiplicity would be dependent on the solvent and temperature.

CH(N) Proton: A multiplet corresponding to the proton on the carbon attached to the nitrogen (the 3-position of the pentyl group). Its chemical shift would be in the range of δ 3.5-4.5 ppm.

CH₂Cl Protons: A singlet in the region of δ 4.0-4.5 ppm, corresponding to the two protons of the chloroacetyl group.

CH₂ Protons (pentyl): Multiplets in the range of δ 1.4-1.7 ppm for the methylene (B1212753) protons of the ethyl groups.

CH₃ Protons (pentyl): Triplets around δ 0.8-1.0 ppm for the terminal methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 175 |

| CH(N) (pentyl) | 50 - 60 |

| CH₂Cl | 40 - 50 |

| CH₂ (pentyl) | 25 - 35 |

| CH₃ (pentyl) | 10 - 15 |

Note: These are estimated chemical shift ranges based on analogous structures and can be influenced by solvent and other experimental conditions.

The combination of these spectroscopic techniques, alongside data from related structures, allows for a robust and detailed, albeit predictive, structural analysis of this compound.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and confirming the molecular formula of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, with a chemical formula of C7H14ClNO, the expected molecular weight is approximately 163.65 g/mol . americanelements.com

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of this compound would be expected to yield a molecular ion peak ([M]+•) corresponding to its molecular weight. However, due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with the [M]+• peak and an [M+2]+• peak in an approximate 3:1 ratio, reflecting the natural abundance of the 35Cl and 37Cl isotopes.

The fragmentation of the molecular ion is anticipated to follow established pathways for amides and halogenated compounds. nih.govlibretexts.org Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides. libretexts.org This could result in the formation of various fragment ions.

Cleavage of the N-C bond: A significant fragmentation would be the cleavage of the bond between the nitrogen and the pentan-3-yl group, leading to the formation of a pentan-3-yl cation or related fragments.

Loss of Chlorine: The molecule may lose a chlorine atom or a chloromethyl radical.

Based on the analysis of related compounds, such as 2-chloro-N-(pentan-2-yl)acetamide, predicted fragmentation data can be inferred. uni.lu The following table outlines some of the expected key fragment ions and their corresponding m/z values for this compound.

| Predicted Fragment Ion | Structure | m/z (for 35Cl) | Significance |

| [M]+• | [C7H14ClNO]+• | 163 | Molecular Ion |

| [M+2]+• | [C7H1437ClNO]+• | 165 | Isotope Peak |

| [M-Cl]+ | [C7H14NO]+ | 128 | Loss of Chlorine |

| [CH2ClCO]+ | [C2H2ClO]+ | 77 | Acylium Ion |

| [C5H11]+ | [CH3CH2CH(CH2CH3)]+ | 71 | Pentan-3-yl Cation |

| [C4H9]+ | [CH3CH2CHCH3]+ | 57 | Loss of an ethyl group from the pentan-3-yl cation |

| [C2H5]+ | [CH3CH2]+ | 29 | Ethyl Cation |

This table is based on predicted fragmentation patterns and data from analogous compounds.

Conformational Analysis of the Pentan-3-yl Moiety and Amide Linkage

The conformational flexibility of this compound is primarily dictated by the rotation around the amide C-N bond and the single bonds within the pentan-3-yl group.

The amide linkage in secondary amides like this compound is known to have a significant barrier to rotation due to the partial double bond character of the C-N bond, arising from resonance. This restricted rotation leads to the existence of cis and trans planar conformers. For most acyclic secondary amides, the trans conformation, where the substituent on the nitrogen (the pentan-3-yl group) is anti to the carbonyl oxygen, is sterically favored and therefore more stable.

The pentan-3-yl group, being a secondary alkyl group, introduces further conformational possibilities. The rotation around the C-C bonds within this moiety will lead to various staggered and eclipsed conformations. The relative energies of these conformers will be influenced by steric interactions between the ethyl groups and the acetamide (B32628) portion of the molecule. The bulky nature of the pentan-3-yl group can influence the preference for the trans conformation of the amide linkage and may also affect the planarity of the amide group itself.

Computational studies on related N-alkyl amides can provide insight into the rotational barriers and the relative stability of different conformers. The interplay between the steric hindrance of the pentan-3-yl group and the electronic effects of the chloroacetamide moiety will ultimately determine the predominant conformation of the molecule in different environments.

Computational Chemistry and Theoretical Modeling of 2 Chloro N Pentan 3 Yl Acetamide

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized molecules like 2-chloro-N-(pentan-3-yl)acetamide. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to provide a detailed description of the molecule's electronic system.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation of the molecule. The resulting optimized structure provides key geometric parameters.

Subsequent to optimization, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Table 1: Theoretical Geometric and Electronic Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| C-N | 1.35 |

| C-Cl | 1.78 |

| **Bond Angles (°) ** | |

| O=C-N | 123.5 |

| C-N-C(pentyl) | 121.0 |

| Electronic Properties | |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Computational methods can predict various spectroscopic parameters, offering a powerful tool for structure elucidation and comparison with experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical spectra that can aid in the assignment of experimental signals.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | 168.0 | CH (pentyl) | 4.1 |

| CH₂Cl | 42.5 | CH₂ (pentyl) | 1.5 |

| CH (pentyl) | 55.0 | CH₃ (pentyl) | 0.9 |

| CH₂ (pentyl) | 26.0 | NH | 7.5 |

| CH₃ (pentyl) | 11.0 | CH₂Cl | 4.0 |

Note: These are illustrative values and would require specific calculations for confirmation.

The flexibility of the pentyl group and rotation around the C-N amide bond give rise to multiple possible conformations for this compound. Computational modeling can map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers that separate them. The rotational barrier around the C-N bond is of particular interest, as the partial double bond character of amides leads to a significant energy cost for rotation.

Reactivity Descriptors and Mechanistic Insights

Beyond static properties, computational chemistry provides powerful tools to predict how and where a molecule will react.

Fukui functions are used to identify the most reactive sites within a molecule. These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system. For this compound, Fukui analysis can pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The carbonyl carbon is typically a primary site for nucleophilic attack, while the nitrogen and oxygen atoms are potential sites for electrophilic attack.

No Publicly Available Computational Studies on this compound Found

While computational studies exist for other related chloroacetamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of analogous data from different molecules. Research on compounds such as 2-chloro-N-phenylacetamides and other variants has explored their crystal structures and hydrogen bonding patterns. However, this information is not directly transferable to the specific molecular structure and intermolecular interactions of this compound.

Therefore, the generation of an article with the requested detailed sections on "Quantification of Hydrogen Bonding Strengths" and "Exploration of Non-Covalent Interactions" is not possible at this time due to the absence of specific scientific data for this compound in the public domain.

Role of 2 Chloro N Pentan 3 Yl Acetamide As a Synthetic Intermediate

Building Block for Complex Organic Structures

The presence of a reactive carbon-chlorine bond makes 2-chloro-N-(pentan-3-yl)acetamide an excellent starting point for the construction of more elaborate molecular architectures. Its ability to react with a wide range of nucleophiles is the cornerstone of its utility as a synthetic intermediate.

Synthesis of Advanced Amide Derivatives

This compound can be readily used to synthesize a diverse array of advanced amide derivatives. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution by various functional groups. This allows for the introduction of new moieties onto the acetyl group, leading to the formation of more complex amides.

General studies on N-substituted chloroacetamides demonstrate their reaction with different amines to yield more complex amide structures. ijpsr.infosphinxsai.com For instance, the reaction of N-substituted chloroacetamides with various aliphatic and aromatic amines at room temperature can produce a variety of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives. ijpsr.info This principle can be extended to this compound, where the chlorine can be displaced by other amines, alcohols, or thiols to create a library of new amide compounds with potentially interesting properties. A synthetic approach known as C-amidoalkylation of aromatics using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been developed to create novel chloroacetamide derivatives, showcasing the versatility of the chloroacetamide group in forming new carbon-carbon bonds. researchgate.net

Incorporation into Diverse Heterocyclic Systems

The reactivity of the chloroacetamide group is instrumental in the synthesis of various heterocyclic compounds, which are key structural motifs in many biologically active molecules. N-aryl 2-chloroacetamides have been shown to be valuable precursors for a range of heterocyclic systems. ekb.eg For example, they can undergo reactions that lead to the formation of thiazole (B1198619) rings. openaire.eu

While direct examples involving this compound are not prominent in the literature, the general reactivity of the chloroacetamide functional group suggests its potential in this area. For instance, reactions with thiourea (B124793) or its derivatives can lead to the formation of aminothiazoles. Similarly, intramolecular cyclization reactions, possibly following a primary substitution reaction, could be designed to yield various nitrogen- and oxygen-containing heterocycles.

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, the design and synthesis of new molecular entities with potential therapeutic applications is a primary goal. N-substituted acetamides are recognized as important pharmacophores. ijpsr.info The chloroacetamide moiety, in particular, provides a reactive handle to build and diversify molecular scaffolds.

Design and Synthesis of Novel Scaffolds

The development of novel molecular scaffolds is crucial for exploring new areas of chemical space in drug discovery. This compound can serve as a starting material for such endeavors. By reacting it with different molecular fragments, chemists can construct novel scaffolds that can be further elaborated. The synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives is often a primary step in creating new bioactive agents. ijpsr.info These derivatives can be used as intermediates for further chemical transformations to produce a wide range of compounds for biological screening. synhet.com For example, chloroacetylation of aminophenols is a key step in obtaining chloroacetyl derivatives that can be modified to create various drugs. neliti.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Although SAR studies specifically centered on derivatives of this compound are not widely published, the principles of SAR can be applied to its potential derivatives.

In a typical SAR study, a lead compound is systematically modified, and the resulting analogues are tested for their biological activity. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic modifications of different parts of the scaffold were performed to establish structure-activity relationships for the inhibition of a specific potassium channel. mdpi.com Similarly, one could envision a research program where the pentan-3-yl group of this compound is kept constant, while the chloroacetyl part is modified by reacting it with a library of nucleophiles. The resulting derivatives would then be evaluated for a specific biological activity, allowing for the development of an SAR. Such studies are crucial for optimizing the potency and selectivity of a potential drug candidate.

Applications in Agrochemical and Materials Science Research

The utility of this compound and its potential derivatives extends beyond medicinal chemistry into agrochemical and materials science research.

In the agrochemical sector, chloroacetamides have a history of use as herbicides. ijpsr.info The biological activity of these compounds is often linked to their ability to inhibit certain enzymes in plants. The synthesis of various N-substituted chloroacetamides has been explored with the aim of discovering new herbicides. ijpsr.info Therefore, it is plausible that this compound or its derivatives could be investigated for their herbicidal properties.

In materials science, the amide functional group is a key component of many polymers. While specific applications of this compound in this field are not documented, its reactive nature allows for its potential incorporation into polymer chains or as a building block for functional materials. For instance, research on organochalcogenide compounds derived from 2-chloro-N-arylacetamides has shown that some of these materials exhibit properties of liquid crystals. ekb.eg This suggests that with appropriate structural modifications, derivatives of this compound could be explored for the development of new materials with interesting thermal or optical properties.

Advanced Methodologies and Future Research Directions for Chloroacetamides

High-Throughput Screening in Synthetic Optimization

High-Throughput Screening (HTS) is a powerful methodology for accelerating the optimization of chemical reactions. Instead of traditional one-at-a-time experiments, HTS allows for the parallel execution of hundreds or even thousands of reactions in miniaturized formats, such as microtiter plates or on-chip droplet arrays. nih.gov This approach enables the rapid screening of a wide range of variables, including catalysts, solvents, temperatures, and reactant ratios, to identify the optimal conditions for synthesizing 2-chloro-N-(pentan-3-yl)acetamide with high yield and purity.

A typical HTS campaign for the synthesis of this compound from pentan-3-amine and chloroacetyl chloride would involve dispensing small quantities of the reactants into an array of wells. Different catalysts (e.g., Lewis acids, organocatalysts) and solvents could be added to each well. After a set reaction time, the arrays are analyzed using rapid techniques like mass spectrometry or UV-Vis spectroscopy to determine the yield of the desired product in each well. nih.gov This data provides a comprehensive map of the reaction landscape, highlighting the most effective conditions.

Table 1: Hypothetical High-Throughput Screening Data for the Synthesis of this compound

| Run | Catalyst (0.1 mol%) | Solvent | Temperature (°C) | Relative Yield (%) |

|---|---|---|---|---|

| 1 | None | Acetonitrile (B52724) | 25 | 45 |

| 2 | Sc(OTf)₃ | Acetonitrile | 25 | 68 |

| 3 | DMAP | Acetonitrile | 25 | 85 |

| 4 | None | Dichloromethane (B109758) | 25 | 52 |

| 5 | Sc(OTf)₃ | Dichloromethane | 25 | 75 |

| 6 | DMAP | Dichloromethane | 25 | 91 |

| 7 | DMAP | Dichloromethane | 0 | 78 |

Chemoinformatic Approaches to Compound Design and Prediction

Chemoinformatics integrates computational methods to analyze and predict the properties of chemical compounds, offering a powerful tool for designing novel chloroacetamide derivatives. frontiersin.org For this compound, chemoinformatic approaches can be used to explore its chemical space and predict the biological activities or physicochemical properties of related structures without the need for immediate synthesis.

One key technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By compiling a dataset of known chloroacetamide compounds and their measured biological activities (e.g., herbicidal or antifungal efficacy), a mathematical model can be built that correlates specific molecular descriptors (e.g., size, electronic properties, hydrophobicity) with activity. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound. For instance, modifications to the pentyl group or substitution of the chlorine atom could be evaluated in silico to prioritize the synthesis of the most promising candidates. nih.gov

Table 2: Illustrative QSAR Prediction for Hypothetical Analogs of this compound

| Compound ID | Structural Modification | Molecular Lipophilicity (ClogP) | Predicted Activity Score (0-1) |

|---|---|---|---|

| Parent | This compound | 2.50 | 0.65 |

| Analog-1 | N-(hexan-3-yl) | 2.95 | 0.72 |

| Analog-2 | N-(cyclopentyl) | 2.35 | 0.68 |

| Analog-3 | 2-bromo-N-(pentan-3-yl)acetamide | 2.65 | 0.61 |

| Analog-4 | 2-chloro-N-(2,4-dimethylpentan-3-yl)acetamide | 3.30 | 0.78 |

Development of Green Chemistry Synthetic Protocols

Green chemistry aims to design chemical processes that minimize environmental impact. researchgate.net For the industrial production of chloroacetamides like this compound, developing green synthetic protocols is a key research goal. This involves using less hazardous solvents, reducing waste, and improving energy efficiency.

Key areas of development include:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) like dichloromethane with greener alternatives such as water, ionic liquids, or bio-based solvents can significantly reduce environmental harm. bohrium.com

Catalysis: The use of catalysts, particularly biocatalysts like enzymes (e.g., lipases), can enable reactions to occur under milder conditions (room temperature and neutral pH), reducing energy consumption and by-product formation.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. The direct amidation of pentan-3-amine with chloroacetyl chloride is already quite atom-efficient, but further improvements can be made by minimizing waste from workup and purification steps.

Table 3: Comparison of Conventional vs. a Potential Green Synthesis Protocol

| Parameter | Conventional Method | Potential Green Method |

|---|---|---|

| Solvent | Dichloromethane | Water or 2-Methyltetrahydrofuran |

| Base | Triethylamine (B128534) (requires removal) | Aqueous sodium bicarbonate |

| Temperature | 0-25 °C | 25 °C (Enzyme-catalyzed) |

| Process Mass Intensity (PMI) | High (~20-30 kg waste/kg product) | Lower (~5-10 kg waste/kg product) |

| Key Advantage | Well-established, high yield | Reduced environmental impact, safer reagents researchgate.net |

Exploration of New Reactivity Pathways via Catalytic Systems

Advanced catalytic systems offer the potential to unlock new reactivity pathways for the synthesis and modification of this compound. The reactivity of the C-Cl bond in chloroacetamides is central to their function and further derivatization. Research has shown that the transformation pathways, such as nucleophilic substitution versus reductive dechlorination, can be controlled by the molecular structure and reaction environment. nih.gov

A significant area of research is the use of transition metal catalysts. For instance, the development of an iridium-based catalyst for the asymmetric hydrogenation of an imine intermediate was crucial for the large-scale production of (S)-metolachlor, a chiral chloroacetamide herbicide. researchgate.net This demonstrates the potential for developing catalytic, enantioselective routes to chiral analogs of this compound, should a specific stereoisomer prove to have superior biological activity. Such catalysts could enable the synthesis of single-enantiomer products with high efficiency and turnover frequency.

Table 4: Illustrative Comparison of Catalytic vs. Non-Catalytic Amidation

| Parameter | Non-Catalytic Acylation | Hypothetical Catalytic Amidation |

|---|---|---|

| Reagents | Pentan-3-amine + Chloroacetyl chloride | Pentan-3-amine + Chloroacetic acid |

| Catalyst | None (Stoichiometric base required) | Dehydrative coupling catalyst (e.g., Boronic acid) |

| By-product | Triethylammonium chloride | Water |

| Reaction Conditions | Low temperature to control exotherm | Potentially milder conditions, higher atom economy |

Advanced Analytical Techniques for Characterization and Quantification

The precise characterization and quantification of this compound and its potential impurities are critical for research and quality control. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the chemical environment of each hydrogen and carbon atom. Dynamic NMR spectroscopy can also be used to study the rotational energy barriers around the amide C-N bond, which influences the compound's conformation and interactions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. When coupled with chromatographic techniques like HPLC or UPLC (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the amide N-H bond (stretch around 3300 cm⁻¹) and the carbonyl C=O group (stretch around 1650 cm⁻¹). neliti.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can determine the exact three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. researchgate.net

Table 5: Predicted and Typical Analytical Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~6.5 | (br s, 1H), N-H |

| δ (ppm) ~4.0 | (s, 2H), Cl-CH₂ | |

| δ (ppm) ~3.8 | (m, 1H), N-CH | |

| δ (ppm) ~1.5, ~0.9 | (m, 4H; t, 6H), -CH₂CH₃ | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~165 | C=O |

| δ (ppm) ~55 | N-CH | |

| δ (ppm) ~43 | Cl-CH₂ | |

| δ (ppm) ~25, ~10 | -CH₂CH₃ | |

| IR Spectroscopy | Amide N-H stretch | ~3300 cm⁻¹ |

| Amide C=O stretch | ~1650 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 177/179 (due to ³⁵Cl/³⁷Cl isotopes) |

Multi-Component Reactions Incorporating Chloroacetamide Scaffolds

Multi-Component Reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov This strategy is a cornerstone of diversity-oriented synthesis, enabling the rapid creation of libraries of complex molecules from simple building blocks.

The chloroacetamide scaffold is a valuable synthon for incorporation into MCRs. While this compound itself might be the target, its precursors can be used in powerful MCRs like the Ugi or Passerini reactions.

Ugi Four-Component Reaction (U-4CR): A classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using pentan-3-amine as the amine component and chloroacetic acid as the acid component, one could generate a complex α-acetamidoacetamide structure in a single step. This allows for the rapid generation of analogs with significant structural diversity. nih.gov

Passerini Three-Component Reaction (P-3CR): This reaction combines a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxyamide. nih.gov Chloroacetic acid could serve as the carboxylic acid component, embedding the chloroacetyl moiety into a more complex molecular architecture.

These MCR strategies provide a platform for moving beyond simple chloroacetamides to explore novel, highly functionalized structures that may possess unique biological activities. rug.nl

Table 6: Hypothetical Diversity Generation using an Ugi Reaction with a Precursor

| Amine | Acid | Aldehyde | Isocyanide | Resulting Scaffold |

|---|---|---|---|---|

| Pentan-3-amine | Chloroacetic acid | Formaldehyde | tert-Butyl isocyanide | Ugi product with chloroacetamide core |

| Pentan-3-amine | Chloroacetic acid | Benzaldehyde | tert-Butyl isocyanide | Product with added phenyl group |

| Pentan-3-amine | Chloroacetic acid | Formaldehyde | Cyclohexyl isocyanide | Product with added cyclohexyl group |

| Pentan-3-amine | Chloroacetic acid | Benzaldehyde | Cyclohexyl isocyanide | Highly functionalized complex product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.